N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a sulfonyl propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps. One common approach starts with the formation of the benzimidazole core through the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a suitable catalyst . The resulting benzimidazole derivative is then subjected to further functionalization to introduce the phenyl and sulfonyl groups. This can be achieved through a series of substitution and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole oxides, while reduction of the sulfonyl group can produce sulfides or thiols .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone:
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Another benzimidazole-based compound with different functional groups, offering unique properties.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to its combination of a benzimidazole core with a sulfonyl propanamide group, providing a balance of chemical stability, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-16-7-11-18(12-8-16)30(28,29)14-13-21(27)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCECEVJBZKTBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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